molecular formula C12H15BN2O3 B7953707 [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B7953707
M. Wt: 246.07 g/mol
InChI Key: NSHFFNSYLOHSOL-UHFFFAOYSA-N
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Description

[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a butyl group at the 5-position and a phenyl ring at the 3-position. The boronic acid moiety (-B(OH)₂) at the para position of the phenyl ring enables its use in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science . Its synthesis likely involves amidoxime intermediates, as seen in related oxadiazole-bearing boronic acids .

Properties

IUPAC Name

[4-(5-butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c1-2-3-4-11-14-12(15-18-11)9-5-7-10(8-6-9)13(16)17/h5-8,16-17H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHFFNSYLOHSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)CCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method starts with the preparation of 5-butyl-1,2,4-oxadiazole through the cyclization of an appropriate amidoxime with a carboxylic acid derivative. The resulting oxadiazole is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is often mediated by the formation of a boronate ester, which can be hydrolyzed under physiological conditions .

Comparison with Similar Compounds

Alkyl-Substituted Oxadiazole Derivatives

Alkyl substituents on the oxadiazole ring influence lipophilicity, steric bulk, and reactivity. Key examples include:

Compound Name Substituent Molecular Weight Key Properties/Applications Source
[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid Butyl 244.07 (calc) Suzuki coupling; commercial availability (4 suppliers)
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid Methyl 206.00 (calc) Intermediate in antifungal prodrug synthesis
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid Propyl 218.04 (calc) Higher commercial availability (5 suppliers)
[4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid Benzyl 292.13 (calc) Discontinued; bulkier substituent

Key Observations :

  • Methyl and propyl analogs are synthetically accessible and commercially available, whereas benzyl derivatives face discontinuation due to synthetic or commercial challenges .

Aryl and Heteroaryl-Substituted Oxadiazole Derivatives

Electron-rich or aromatic substituents modulate electronic properties and binding interactions:

Compound Name Substituent Molecular Weight Applications Source
[4-(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid Thiophen-2-yl 272.12 (calc) Antifungal/antiparasitic prodrug candidates
{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid 4-Fluorophenyl 284.09 (calc) Suzuki coupling; fluorinated analogs for PET imaging

Key Observations :

  • Fluorophenyl derivatives may improve metabolic stability and bioavailability in medicinal chemistry .

Positional Isomers

The phenyl boronic acid group’s position relative to the oxadiazole ring significantly impacts molecular geometry:

Compound Name Substituent Position Molecular Weight Properties Source
[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid Meta-position 232.04 Research chemical; safety data available

Key Observations :

  • Meta-substituted isomers may exhibit altered steric hindrance in Suzuki reactions compared to para-substituted analogs .

Biological Activity

[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid (CAS Number: 2377611-33-9) is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15BN2O3
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features a boronic acid moiety attached to an oxadiazole ring and a phenyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable phenylboronic acid with a corresponding oxadiazole derivative. The specific synthetic route can influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related oxadiazole compounds, suggesting that this compound may exhibit similar activities. For instance:

  • In vitro studies have shown that derivatives of oxadiazoles possess significant antibacterial effects against strains such as Escherichia coli and Bacillus cereus, with some compounds demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to established antibiotics like AN2690 (Tavaborole) .

The proposed mechanism for the antimicrobial activity of oxadiazoles involves:

  • Inhibition of protein synthesis : Similar compounds have been shown to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis .

Case Studies

  • Antibacterial Efficacy : A study on 5-trifluoromethyl derivatives indicated that certain oxadiazole compounds exhibited potent antibacterial activity against Candida albicans and Aspergillus niger, suggesting that structural modifications in oxadiazoles can enhance their efficacy .
  • Pharmacokinetic Profiles : Research on related oxadiazole derivatives has revealed promising pharmacokinetic profiles, indicating potential for oral bioavailability and low cytotoxicity up to concentrations of 100 µM .

Data Table: Biological Activities of Related Compounds

Compound NameMIC (µg/mL)Target OrganismMechanism of Action
5-Trifluoromethyl-2-formylphenylboronic acid< 10Escherichia coliInhibition of LeuRS
5-Aryl-1,3,4-oxadiazol-2-thioalkanoic acids20Bacillus cereusDisruption of protein synthesis
This compoundTBDTBDTBD

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